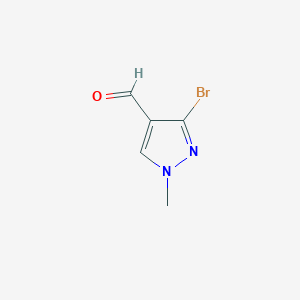

3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde

描述

Tables

Table 1: Key Spectral Data for this compound

| Technique | Signal/Peak | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 9.90 (s, 1H) | C4-CHO |

| δ 7.48 (s, 1H) | C5-H | |

| δ 3.82 (s, 3H) | N1-CH₃ | |

| ¹³C NMR (CDCl₃) | δ 190.1 | C=O |

| δ 139.3 | C3-Br | |

| δ 37.6 | N1-CH₃ | |

| FT-IR | 1,710 cm⁻¹ | C=O stretch |

| 615 cm⁻¹ | C-Br stretch |

属性

IUPAC Name |

3-bromo-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAGWKKUUUQICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368167-47-8 | |

| Record name | 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Bromination of 1-Methyl-1H-pyrazole-4-carbaldehyde

One of the most straightforward methods involves the selective bromination of 1-methyl-1H-pyrazole-4-carbaldehyde at the 3-position. This approach exploits the electronic properties of the pyrazole ring to achieve regioselectivity.

- Reagents and Conditions : N-bromosuccinimide (NBS) is commonly used as the brominating agent. Reaction conditions vary from conventional heating to microwave irradiation to optimize yield and selectivity.

- Optimization Findings : Microwave irradiation at 150 °C for 15 minutes with 1.0 equivalent of NBS leads to partial conversion with a mixture of mono- and dibrominated products. Increasing NBS to 1.5 equivalents and extending the reaction time to 4 hours under microwave conditions achieves up to 92% conversion to the monobrominated product with minimal by-products. Conventional heating requires longer times (up to 24 hours) and sometimes excess NBS but can yield up to 73% monobrominated product.

- Effect of Substituents : Electron-rich aromatic substituents on the pyrazole ring tend to reduce selectivity and yield under microwave conditions, whereas electron-withdrawing groups improve chemoselectivity and yield.

| Entry | NBS (equiv.) | Heating Method | Time | Yield of Monobrominated Product (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1.0 | Microwave | 15 min | 47 | Partial conversion, mono/di mixture |

| 2 | 1.5 | Microwave | 4 h | 92 | High conversion, selective monobromination |

| 3 | 1.5 | Conventional | 24 h | 73 | Longer reaction time needed |

| 4 | 2.0 | Conventional | 24 h | 73 | No significant improvement |

Synthesis via Bromination of 1-Methyl-3-aminopyrazole Derivatives and Subsequent Functionalization

Another method involves multi-step synthesis starting from N-methyl-3-aminopyrazole:

- Step 1 : Halogenation at the 4-position of N-methyl-3-aminopyrazole using bromine or iodine in aqueous acidic conditions to yield 4-halogen-1-methyl-1H-pyrazole-3-amine.

- Step 2 : Diazotization of the 4-halogen-3-aminopyrazole with sodium nitrite under acidic conditions to form a diazonium salt.

- Step 3 : Coupling of the diazonium salt with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide to afford 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole.

- Step 4 : Grignard reaction using isopropyl magnesium chloride followed by carbon dioxide quenching to introduce the carbaldehyde group at the 4-position, yielding 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde or related carboxylic acid derivatives.

This method achieves high purity (>99.5%) and overall yields up to 64% for the multi-step sequence. It avoids isomer formation common in traditional processes and is amenable to scale-up.

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halogenation | Br2 or I2, aqueous acid, pH<1, 0 to 5 °C | High | Selective 4-halogenation |

| 2 | Diazotization | NaNO2, HCl, -5 to 5 °C | Quantitative | Formation of diazonium salt |

| 3 | Coupling | Potassium difluoromethyl trifluoroborate, Cu2O, acetonitrile, 0 to 50 °C | 88.2 | High purity 4-bromo-3-(difluoromethyl) pyrazole |

| 4 | Grignard reaction | i-PrMgCl, CO2, quench, recrystallization | Up to 64% overall | Formation of carbaldehyde or carboxylic acid |

The direct bromination method is simpler and faster but may suffer from selectivity issues and formation of dibrominated by-products, especially under microwave conditions with electron-rich substrates. Conventional heating improves selectivity but at the expense of longer reaction times.

The multi-step halogenation/diazotization/coupling/Grignard sequence, while more complex, offers superior control over regioselectivity and product purity. It is particularly advantageous for producing derivatives with additional substituents (e.g., difluoromethyl groups) and for scaling up synthesis.

| Feature | Direct Bromination | Multi-step Halogenation/Diazotization/Coupling |

|---|---|---|

| Number of steps | 1 | 4 |

| Selectivity | Moderate to high (depends on conditions) | Very high |

| Reaction time | Minutes to hours | Several hours to days |

| Yield | Up to 92% (monobrominated) | Up to 64% overall multi-step |

| Purity | Good | Excellent (>99.5%) |

| Scalability | Good | Good with optimization |

| Complexity | Low | High |

- Catalysts and Ligands : For cross-coupling reactions involving pyrazole derivatives, copper(I) iodide and N,N'-dimethylethylenediamine (DMEDA) have been used effectively to promote C–N Ullmann-type cyclizations under microwave irradiation, which may be relevant for further functionalization of this compound.

- Microwave Irradiation : This technique accelerates reactions such as bromination and cyclization but requires careful optimization of temperature, time, and reagent equivalents to avoid side reactions.

- Substituent Effects : Electron-withdrawing substituents on the pyrazole ring generally enhance reaction selectivity and yield in bromination and coupling steps, while electron-donating groups may require milder conditions or longer reaction times.

The preparation of this compound can be achieved efficiently either by:

- Selective bromination of 1-methyl-1H-pyrazole-4-carbaldehyde using NBS under optimized microwave or conventional heating conditions, or

- A multi-step synthetic route involving halogenation, diazotization, coupling with trifluoroborate salts, and Grignard carboxylation starting from N-methyl-3-aminopyrazole.

The choice of method depends on the desired scale, purity, and functional group tolerance. Both methods are supported by detailed experimental data and have been validated in recent research, offering robust pathways for the synthesis of this important pyrazole derivative.

化学反应分析

Types of Reactions

3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Conducted in aqueous or organic solvents under acidic or basic conditions.

Reduction Reactions: Performed in anhydrous solvents under inert atmosphere to prevent oxidation of the reducing agent.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

Oxidation Reactions: The major product is 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction Reactions: The major product is 3-Bromo-1-methyl-1H-pyrazole-4-methanol.

科学研究应用

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in developing compounds with anticancer , antiviral , and anti-inflammatory properties. The compound's ability to interact with biological targets, such as enzymes and receptors, enhances its therapeutic potential.

Case Studies :

- A study highlighted the compound's role in synthesizing new pyrazolo[3,4-c]pyrazoles with high therapeutic impact through hydrazine condensations and cross-coupling reactions .

- Another investigation focused on its interaction with metabolic enzymes, suggesting that it may modulate specific pathways critical for disease management.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for creating more complex heterocyclic compounds. Its reactivity allows for various transformations, including substitution, oxidation, and reduction reactions.

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Substitution | Bromine can be replaced by nucleophiles (amines, thiols). | Polar aprotic solvents (DMF, DMSO), elevated temperatures |

| Oxidation | The aldehyde can be oxidized to form a carboxylic acid. | Aqueous or organic solvents under acidic/basic conditions |

| Reduction | The aldehyde can be reduced to a primary alcohol. | Anhydrous solvents under inert atmosphere |

Material Science

Development of Novel Materials

The compound is utilized in material science for developing new materials with specific electronic or optical properties. Its unique electron-withdrawing bromine atom enhances its electrophilicity, making it suitable for applications in electronic devices and sensors.

Agrochemicals

Synthesis of Bioactive Chemicals

this compound is also applied in the development of agrochemicals. Its derivatives are used as scaffolds for synthesizing bioactive compounds that can enhance crop protection and yield.

Coordination Chemistry

Ligand Formation

In coordination chemistry, pyrazole derivatives including this compound can act as ligands. This property allows them to form complexes with metal ions, which can be useful in catalysis and materials development.

Summary of Unique Properties

The structural uniqueness of this compound allows it to participate in diverse chemical reactions while maintaining stability under various conditions.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde | Bromine at position 4, methyl at position 1 | Different bromine position impacts reactivity |

| 3-Bromo-4-methyl-1H-pyrazole | Methyl group at position 4 instead of aldehyde | Lacks formyl group, altering biological activity |

| 5-Methyl-1H-pyrazole-4-carbaldehyde | Methyl at position 5 | Different substitution pattern changes properties |

作用机制

The mechanism of action of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde and its analogs:

Key Research Findings

Positional Isomerism : Bromine at position 3 (target) vs. position 4 (e.g., 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde, ) significantly alters electronic density, impacting regioselectivity in further functionalization .

Thermal Stability : Aldehyde-containing pyrazoles (target, –7) are less thermally stable than their ketone or ether analogs (), necessitating low-temperature storage .

Crystallography : X-ray studies (–13) reveal planar pyrazole rings in 3-(4-Bromophenyl)-1-phenyl derivatives, whereas steric hindrance from methyl groups in the target compound may reduce crystallinity .

生物活性

3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula CHBrNO. It features a pyrazole ring substituted with a bromine atom at the third position and a formyl group at the fourth position. This compound has garnered attention in medicinal chemistry and agricultural chemistry due to its unique structural properties and potential biological activities.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Multicomponent reactions : These allow for the simultaneous formation of multiple bonds.

- Dipolar cycloadditions : This method is effective for constructing pyrazole derivatives.

- Cross-coupling reactions : Utilized for functionalization of nitrogen heterocycles, enhancing the compound's reactivity and biological potential .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds with similar structures have demonstrated significant activity against various cancer cell lines:

- Inhibition of Microtubule Assembly : Certain pyrazole derivatives have shown effective inhibition of microtubule assembly, indicating their potential as microtubule-destabilizing agents. For instance, compounds derived from 1-aryl-1H-pyrazole exhibited up to 52% inhibition at concentrations around 20 μM .

- Cell Apoptosis Induction : Specific studies on breast cancer cell lines (MDA-MB-231) indicated that certain pyrazole compounds could enhance caspase activity, promoting apoptosis at concentrations as low as 1 μM .

Interaction with Biological Targets

Preliminary findings suggest that this compound may interact with various enzymes involved in metabolic pathways. However, detailed interaction profiles remain to be fully elucidated. The presence of the electron-withdrawing bromine atom enhances the electrophilicity of the compound, potentially increasing its reactivity with biological targets.

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde | Bromine at position 4 | Different position of bromine impacts reactivity |

| 3-Bromo-4-methyl-1H-pyrazole | Methyl group at position 4 | Lacks formyl group, altering biological activity |

| 5-Methyl-1H-pyrazole-4-carbaldehyde | Methyl at position 5 | Different substitution pattern changes properties |

| 3-Bromo-1,5-dimethyl-1H-pyrazole | Two methyl groups; one at position 5 | Increased lipophilicity may enhance membrane penetration |

This table illustrates how slight variations in structure can significantly influence chemical behavior and biological activity.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anticancer properties. The study reported that certain compounds not only inhibited cell growth but also induced apoptosis in various cancer cell lines, including lung and breast cancers . The findings underscore the relevance of pyrazole scaffolds in drug development.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde, and how is reaction success validated?

- Methodology : A common approach involves nucleophilic substitution of halogenated pyrazole precursors under alkaline conditions. For example, 3-bromo-5-chloropyrazole reacts with formaldehyde in the presence of K₂CO₃ to introduce the aldehyde group .

- Validation : Confirm purity via HPLC (>98%) and structural integrity using ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

| Reaction Step | Conditions | Key Intermediate |

|---|---|---|

| Halogenation | DMF, 80°C, 12h | 3-Bromo-5-chloropyrazole |

| Aldehyde Introduction | K₂CO₃, CH₂O, RT, 6h | This compound |

Q. Which purification techniques are optimal for isolating this compound?

- Answer : Recrystallization (e.g., ethanol/water mixtures) or silica-gel chromatography (hexane:ethyl acetate, 3:1) effectively removes byproducts. Purity >95% is achievable, as confirmed by melting point (150–152°C) and TLC .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve molecular geometry and intermolecular interactions?

-

Torsion Angles : Pyrazole ring planarity (deviation <0.02 Å) .

Parameter Value Reference Space Group P1 R-factor 0.036 Mean C-C Bond Length 1.43 Å

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Approach :

Polymorphism Check : SC-XRD confirms dominant polymorph .

Dynamic NMR : Assess conformational flexibility (e.g., aldehyde rotation barriers) .

DFT Calculations : Compare optimized geometries with experimental data .

Q. What computational strategies model electronic properties and reactivity?

- Methods :

- DFT : B3LYP/6-31G(d) optimizes ground-state geometry and predicts frontier orbitals (HOMO-LUMO gap ≈ 4.1 eV) .

- Molecular Dynamics : Simulate solvent effects on reactivity (e.g., DMSO enhances electrophilicity) .

Q. How do structural modifications influence bioactivity in pyrazole derivatives?

- Design Principles :

-

Substitution Patterns : Bromine enhances lipophilicity (logP ↑), improving membrane permeability .

-

Aldehyde Group : Acts as a Michael acceptor for covalent binding to biological targets .

Derivative Bioactivity (IC₅₀) Reference 3-Bromo-1-methyl Anticancer: 12 µM (MCF-7) 4-Chlorobenzyl analog Antibacterial: 8 µg/mL

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。